molecular formula C20H12Cl2O2 B15131905 (2,5-Dichloro-1,4-phenylene)bis(phenylmethanone)

(2,5-Dichloro-1,4-phenylene)bis(phenylmethanone)

Cat. No.: B15131905
M. Wt: 355.2 g/mol
InChI Key: GCOKWFSUHBLOBH-UHFFFAOYSA-N
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Description

(2,5-Dichloro-1,4-phenylene)bis(phenylmethanone) is a chemical compound with the molecular formula C20H12Cl2O2 and a molecular weight of 355.21 g/mol . It is characterized by the presence of two chlorine atoms and two phenylmethanone groups attached to a 1,4-phenylene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichloro-1,4-phenylene)bis(phenylmethanone) typically involves the reaction of 2,5-dichlorobenzoyl chloride with benzene in the presence of a catalyst . The reaction conditions often include the use of anhydrous aluminum chloride (AlCl3) as a catalyst and a solvent such as dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of (2,5-Dichloro-1,4-phenylene)bis(phenylmethanone) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichloro-1,4-phenylene)bis(phenylmethanone) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2,5-Dichloro-1,4-phenylene)bis(phenylmethanone) is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dichloro-1,4-phenylene)bis(phenylmethanone) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dichloro-1,4-phenylene)bis(phenylmethanone)
  • (2,5-Dichloro-1,4-phenylene)bis(phenylmethanol)
  • (2,5-Dichloro-1,4-phenylene)bis(phenylmethane)

Uniqueness

(2,5-Dichloro-1,4-phenylene)bis(phenylmethanone) is unique due to its specific substitution pattern and the presence of two phenylmethanone groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C20H12Cl2O2

Molecular Weight

355.2 g/mol

IUPAC Name

(4-benzoyl-2,5-dichlorophenyl)-phenylmethanone

InChI

InChI=1S/C20H12Cl2O2/c21-17-12-16(20(24)14-9-5-2-6-10-14)18(22)11-15(17)19(23)13-7-3-1-4-8-13/h1-12H

InChI Key

GCOKWFSUHBLOBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)C(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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